molecular formula C21H24N4O B2384973 (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1207035-23-1

(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2384973
CAS No.: 1207035-23-1
M. Wt: 348.45
InChI Key: COBAGZNFYIZENA-UHFFFAOYSA-N
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Description

(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone: is a complex organic compound featuring a piperidine ring, a benzo[d]imidazole moiety, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is the reaction of 5,6-dimethyl-1H-benzo[d]imidazole with an appropriate halogenated piperidine derivative under nucleophilic substitution conditions. The resulting intermediate is then reacted with pyridine-3-carbonyl chloride to form the final product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: : The imidazole ring can be reduced to form imidazolylamine derivatives.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and KMnO₄ (potassium permanganate).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Pyridine-N-oxide derivatives.

  • Reduction: : Imidazolylamine derivatives.

  • Substitution: : Various substituted piperidines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.

  • Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and sensors.

  • Organic Synthesis: : It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies, including binding assays and biological activity tests.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzo[d]imidazole derivatives or piperidine-based molecules. the presence of the pyridine group and the specific substitution pattern on the imidazole ring sets it apart.

List of Similar Compounds

  • Benzo[d]imidazole derivatives: : Various analogs with different substituents on the imidazole ring.

  • Piperidine-based molecules: : Compounds featuring piperidine rings with different substituents.

  • Pyridine derivatives: : Other pyridine-containing compounds with varying functional groups.

Properties

IUPAC Name

[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-10-19-20(11-16(15)2)25(14-23-19)13-17-5-8-24(9-6-17)21(26)18-4-3-7-22-12-18/h3-4,7,10-12,14,17H,5-6,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBAGZNFYIZENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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